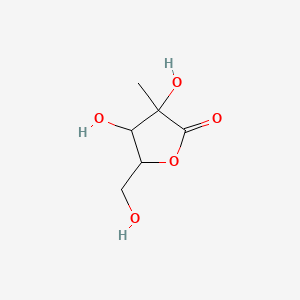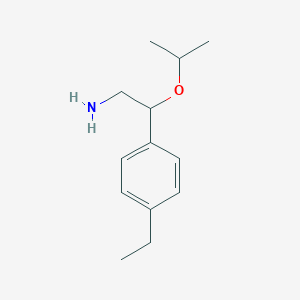
Benzyl 3-amino-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-amino-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of propanoic acid, featuring a benzyl group attached to the nitrogen atom and an amino group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 3-amino-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions. The reaction typically proceeds as follows:
- Benzylamine is added to a solution of ethyl 3-oxopropanoate in an appropriate solvent, such as ethanol.
- The mixture is heated under reflux with a catalytic amount of acid, such as hydrochloric acid, to facilitate the reaction.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-amino-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding benzyl 3-amino-3-hydroxypropanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: this compound can be converted to benzyl 3-amino-3-oxo-2-propanoic acid.
Reduction: The reduction product is benzyl 3-amino-3-hydroxypropanoate.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3-amino-3-oxopropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of benzyl 3-amino-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system under study.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-3-oxopropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Benzyl 3-amino-2-oxopropanoate: Differing by the position of the oxo group.
Benzyl 3-amino-3-hydroxypropanoate: The oxo group is reduced to a hydroxyl group.
Uniqueness: Benzyl 3-amino-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
benzyl 3-amino-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Clé InChI |
IMCUOTYDORHFCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B12108302.png)

![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)



![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)


![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)
